2,3-Dichloro-5-fluorobenzotrifluoride
Overview
Description
2,3-Dichloro-5-fluorobenzotrifluoride is an organic compound with the molecular formula C7H2Cl2F4. It is a derivative of benzotrifluoride, where two chlorine atoms and one fluorine atom are substituted on the benzene ring. This compound is known for its applications in various chemical syntheses and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-fluorobenzotrifluoride typically involves the chlorination and fluorination of benzotrifluoride derivatives. One common method includes the reaction of 2,3-dichlorobenzotrifluoride with a fluorinating agent under controlled conditions . The reaction conditions often require specific temperatures and catalysts to ensure the selective substitution of the fluorine atom.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are meticulously controlled. The process ensures high yield and purity of the final product, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-fluorobenzotrifluoride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzotrifluoride derivative .
Scientific Research Applications
2,3-Dichloro-5-fluorobenzotrifluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-fluorobenzotrifluoride involves its interaction with specific molecular targets. The compound can act as a precursor in various chemical reactions, leading to the formation of active intermediates that exert their effects through different pathways. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorobenzotrifluoride: Similar in structure but lacks the fluorine atom.
2,5-Dichlorobenzotrifluoride: Another isomer with chlorine atoms at different positions.
2,3-Dichloro-5-(trifluoromethyl)pyridine: A related compound with a pyridine ring instead of benzene.
Uniqueness
2,3-Dichloro-5-fluorobenzotrifluoride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
1,2-dichloro-5-fluoro-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4/c8-5-2-3(10)1-4(6(5)9)7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYPUXIFZGOMPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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